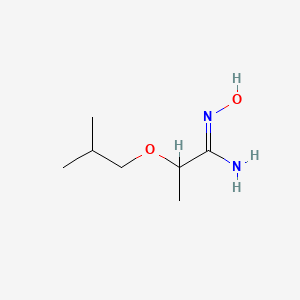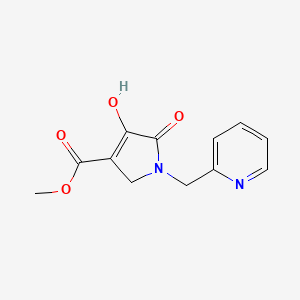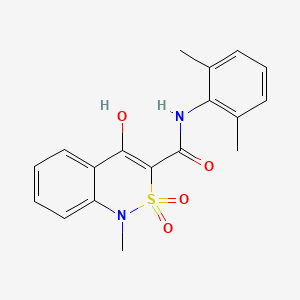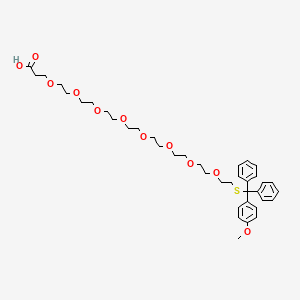
alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid
Vue d'ensemble
Description
Alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid, also known as MTPA-PEG-OPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug delivery. This compound is a derivative of polyethylene glycol (PEG) and is synthesized by attaching a propionic acid molecule to the omega end of PEG through an octaethylene glycol spacer.
Applications De Recherche Scientifique
Synthesis of Carboxylic Acid Functionalized Poly(ethylene glycol) :
- Research by Sedlák et al. (2008) focused on synthesizing carboxylic acid-functionalized poly(ethylene glycol) (PEG) compounds, which are relevant to alpha-(4-methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid. This study explored the preparation of 4-poly(ethylene glycol)oxybenzoic acids using alkylation and subsequent chemical reactions to produce acylamino acids (Sedlák, Drabina, Svobodová, & Hanusek, 2008).
Correlation of Acid-Sensitivity with Antiproliferative Activity :
- Rodrigues et al. (2006) researched the in vitro antiproliferative activity of polyethylene glycol conjugates. These conjugates had linkers with varying acid-sensitivity, including alpha-methoxy-poly(ethylene glycol)-thiopropionic acid amide. The study found a correlation between the acid-sensitivity of the linkers and the antitumor activity of the PEG daunorubicin conjugates (Rodrigues, Roth, Fiebig, Unger, Mülhaupt, & Kratz, 2006).
Characterization of Heterotelechelic PEGs with Amino Acid and Hydroxyl Groups :
- Zhang, Su, and Ma (2008) described the synthesis and characterization of heterotelechelic PEGs, including variants like alpha-glycine-omega-hydroxyl-PEG and alpha-phenylalanine-omega-hydroxyl-PEG. These PEGs have applications in biomacromolecule modification and conjugation (Zhang, Su, & Ma, 2008).
Synthesis of Heterobifunctional Poly(ethylene oxide) :
- Cammas, Nagasaki, and Kataoka (1995) investigated the synthesis of alpha-methoxy-omega-amino and alpha-hydroxy-omega-amino poly(ethylene oxide)s (PEOs). These PEOs were produced through anionic polymerization of ethylene oxide and have relevance in the field of bioconjugate chemistry (Cammas, Nagasaki, & Kataoka, 1995).
Combination of 'Clip' and 'Click' Chemistries for PEGylation :
- Freichels et al. (2011) developed a method combining 'clip' and 'click' chemistries for easy PEGylation of degradable aliphatic polyesters. This method used alpha-methoxy-omega-alkyne poly(ethylene glycol) (PEG) and demonstrated its versatility in biomedical applications such as drug delivery (Freichels, Pourcelle, Le Duff, Marchand‐Brynaert, & Jérôme, 2011).
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O11S/c1-42-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)51-33-32-50-31-30-49-29-28-48-27-26-47-25-24-46-23-22-45-21-20-44-19-18-43-17-16-38(40)41/h2-15H,16-33H2,1H3,(H,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBJVDSZNHAETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



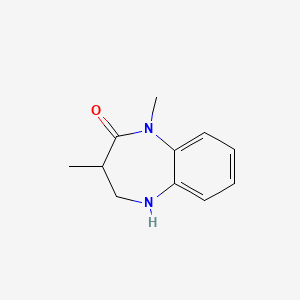
![Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine](/img/structure/B1423511.png)
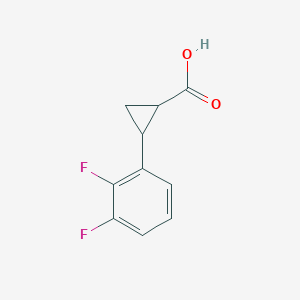
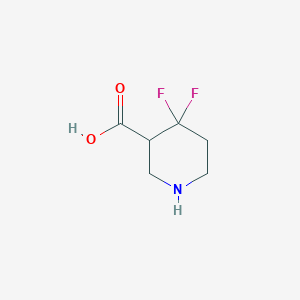
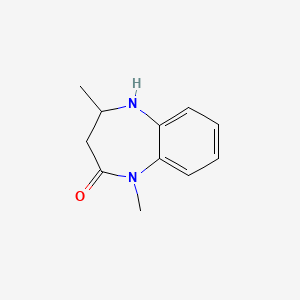
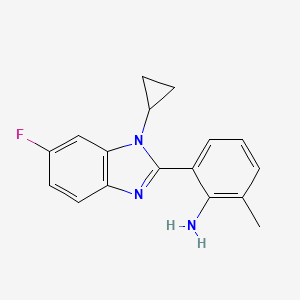
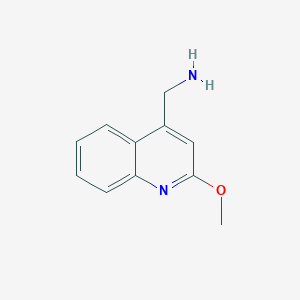
![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)
![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)
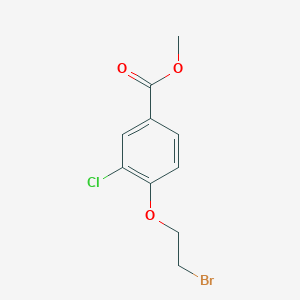
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)
